molecular formula C11H11NO B12871810 2-(4-methoxyphenyl)-2H-pyrrole

2-(4-methoxyphenyl)-2H-pyrrole

Cat. No.: B12871810
M. Wt: 173.21 g/mol
InChI Key: VUXRBAQIROYDQP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a methoxy group at the para position of the phenyl ring adds unique chemical properties to this compound. Pyrroles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring. For this compound, the starting materials typically include 4-methoxybenzaldehyde and a suitable amine.

Another method involves the cyclization of 4-methoxyphenylacetylene with an amine in the presence of a catalyst. This reaction can be carried out under mild conditions and provides good yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Dihydropyrrole derivatives

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

2-(4-Methoxyphenyl)-2H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-pyrrole
  • 2-(4-Methoxyphenyl)-1H-imidazole
  • 2-(4-Methoxyphenyl)-1H-indole

Uniqueness

2-(4-Methoxyphenyl)-2H-pyrrole is unique due to the presence of the methoxy group at the para position of the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and binding affinities, making it a distinct candidate for various applications in research and industry.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2H-pyrrole

InChI

InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,11H,1H3

InChI Key

VUXRBAQIROYDQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=CC=N2

Origin of Product

United States

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